molecular formula C17H23N3O3S B10879685 methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10879685
M. Wt: 349.4 g/mol
InChI Key: SAGQNBCCWLDCRT-UHFFFAOYSA-N
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Description

Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate involves its interaction with various molecular targets. The benzimidazole moiety allows it to interact with biopolymers in the living system, leading to its biological activities . The specific pathways involved depend on the particular application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]pentanoate

InChI

InChI=1S/C17H23N3O3S/c1-10(2)8-13(16(22)23-4)18-14(21)9-24-17-19-12-7-5-6-11(3)15(12)20-17/h5-7,10,13H,8-9H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

SAGQNBCCWLDCRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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